molecular formula C21H17N3O2S B2722312 N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide CAS No. 898410-80-5

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide

Cat. No. B2722312
CAS RN: 898410-80-5
M. Wt: 375.45
InChI Key: DURQIKNPDIHAHQ-UHFFFAOYSA-N
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Description

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the oxadiazole family, which has been extensively studied for their diverse biological activities.

Scientific Research Applications

Therapeutic Potential and Pharmacological Applications

  • Anticancer Properties : Studies on 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide, have revealed significant potential in tumor inhibition, demonstrating moderate inhibitory effects in toxicity assessment and tumor inhibition assays. Notably, these compounds have shown affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects, along with binding to targets like the epidermal growth factor receptor (EGFR) and tubulin, highlighting their broad therapeutic potential (Faheem, 2018).
  • Anticonvulsant Activity : Naphthalene-2-yloxymethyl-1,3,4-oxadiazol derivatives have been synthesized and evaluated for anticonvulsant activities. These compounds were designed based on a pharmacophoric model, showing efficacy in maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models, contributing to the development of potential anticonvulsant therapies (Rajak et al., 2010).

Chemical and Physical Properties

  • Synthesis and Characterization : Research into the synthesis and characterization of novel 1,3,4-oxadiazole derivatives, including those similar to this compound, has contributed to understanding their chemical properties and potential applications in materials science. These studies involve detailed analysis using techniques such as IR, NMR, Mass spectrometry, and Fluorescence, shedding light on their structural and photophysical properties (Alrazzak, 2018).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activities : Certain derivatives of this compound have demonstrated significant antimicrobial activities, with potential applications in addressing drug-resistant bacterial infections. This includes studies focusing on their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics (Hannoun et al., 2020).
  • Antioxidant Activities : Research on oxadiazole derivatives has also explored their antioxidant properties, investigating their ability to scavenge free radicals and contribute to the development of treatments for oxidative stress-related conditions. This research underscores the versatile potential of these compounds in therapeutic applications beyond their antimicrobial and antitumor effects (Soumya & Rajitha, 2015).

properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-27-18-12-5-4-11-17(18)20-23-24-21(26-20)22-19(25)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURQIKNPDIHAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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